Decyl(trimethyl)phosphanium bromide

Description

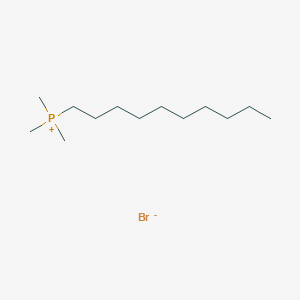

Decyl(trimethyl)phosphanium bromide (C13H30P<sup>+</sup>Br<sup>−</sup>) is a quaternary phosphonium salt featuring a decyl chain (10-carbon alkyl group) attached to a phosphorus atom substituted with three methyl groups and a bromide counterion. Its structure combines lipophilicity from the alkyl chain with the cationic charge of the phosphonium center, making it useful in surfactant applications, antimicrobial agents, and mitochondrial-targeting drug delivery systems .

Applications: Phosphonium salts are valued for their stability under harsh conditions compared to ammonium analogs, with applications spanning biocides, phase-transfer catalysts, and mitochondrial-targeted therapeutics .

Properties

CAS No. |

63635-49-4 |

|---|---|

Molecular Formula |

C13H30BrP |

Molecular Weight |

297.25 g/mol |

IUPAC Name |

decyl(trimethyl)phosphanium;bromide |

InChI |

InChI=1S/C13H30P.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

DGNHDBUVMYPHPP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[P+](C)(C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl(trimethyl)phosphanium bromide can be synthesized through the reaction of decyl bromide with trimethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion. The general reaction is as follows:

C10H21Br+P(CH3)3→C10H21P(CH3)3Br

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the phosphonium center is oxidized to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to yield phosphines.

Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or alkoxides are typically employed.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Decyl(trimethyl)phosphanium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

Biology: The compound has been studied for its potential antimicrobial properties and its ability to disrupt biofilms.

Medicine: Research is ongoing into its use as a mitochondrial-targeted drug, leveraging its ability to bind to the mitochondrial matrix.

Industry: It is employed in the extraction and separation processes, particularly in the removal of sulfur compounds from crude oil

Mechanism of Action

The mechanism by which decyl(trimethyl)phosphanium bromide exerts its effects is primarily through its interaction with cellular membranes. The lipophilic nature of the decyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. In mitochondrial-targeted applications, it binds to the mitochondrial matrix by inserting into the inner membrane, affecting mitochondrial function and inducing apoptosis in targeted cells .

Comparison with Similar Compounds

Quaternary Ammonium Analogs: Decyl Trimethyl Ammonium Bromide

Structural Differences : Replacing the phosphorus atom with nitrogen yields decyl trimethyl ammonium bromide (C13H30N<sup>+</sup>Br<sup>−</sup>). While both compounds share a decyl chain and cationic charge, the phosphonium center in Decyl(trimethyl)phosphanium bromide confers greater thermal and chemical stability due to phosphorus' lower electronegativity and larger atomic radius .

Physicochemical Properties :

| Property | This compound | Decyl Trimethyl Ammonium Bromide |

|---|---|---|

| Molecular Weight (g/mol) | 295.25 | 280.29 |

| Critical Micelle Conc. | Likely lower (higher lipophilicity) | Higher |

| Thermal Stability | >200°C | ~150°C (decomposition) |

Other Quaternary Phosphonium Salts

(Dec-1-yl)(triphenyl)phosphonium Bromide

Structural Features : This compound (C28H34P<sup>+</sup>Br<sup>−</sup>) substitutes the three methyl groups in this compound with bulkier phenyl rings.

Key Differences :

- Lipophilicity : Triphenyl groups increase hydrophobicity, reducing water solubility but enhancing membrane interaction .

- Applications : Used in mitochondrial-targeted anticancer agents due to its ability to penetrate lipid bilayers and disrupt mitochondrial function .

Tetraphenylphosphonium Bromide

Structure : Four phenyl groups attached to phosphorus (C24H20P<sup>+</sup>Br<sup>−</sup>).

Comparison :

- Charge Delocalization : The aromatic rings stabilize the cationic charge, reducing reactivity compared to alkyl-substituted phosphonium salts .

- Applications : Primarily used as a phase-transfer catalyst or ion transporter in electrochemical studies .

Ethyltriphenylphosphonium Bromide

Structure : Shorter ethyl chain (C20H20P<sup>+</sup>Br<sup>−</sup>).

Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.